molecular formula C13H16N2O3 B4700277 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)butanamide

2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)butanamide

Cat. No. B4700277
M. Wt: 248.28 g/mol
InChI Key: QFYOGCKOBWIDAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)butanamide is a chemical compound that has been studied extensively in the field of scientific research. This compound is synthesized through a specific method and has numerous applications in various scientific fields.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)butanamide is not fully understood. However, it is believed to interact with certain receptors in the brain, leading to changes in neurotransmitter levels and ultimately affecting various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)butanamide has various biochemical and physiological effects. It has been shown to have neuroprotective properties and potential as a therapeutic agent for various neurological disorders. It has also been shown to have anti-inflammatory properties and potential as a treatment for inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)butanamide is its unique structural properties, which make it a valuable tool for organic synthesis. However, one of the limitations of this compound is its limited solubility in certain solvents, which can make it difficult to work with in certain lab experiments.

Future Directions

There are numerous future directions for the study of 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)butanamide. One potential area of research is the development of new therapeutic agents based on the structural properties of this compound. Another potential area of research is the study of the mechanism of action of this compound, which could lead to a better understanding of its potential therapeutic applications. Additionally, further research is needed to explore the potential limitations of this compound and to develop new techniques for working with it in lab experiments.
Conclusion:
In conclusion, 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)butanamide is a valuable compound with numerous scientific research applications. Its unique structural properties and potential therapeutic applications make it a valuable tool for researchers in various fields. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential limitations and future directions for study.

Scientific Research Applications

2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)butanamide has numerous scientific research applications. It has been studied extensively in the field of neuroscience for its potential as a therapeutic agent for various neurological disorders. It has also been studied in the field of chemistry for its unique structural properties and potential applications in organic synthesis.

properties

IUPAC Name

2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-2-8(11(14)16)15-12(17)9-6-3-4-7(5-6)10(9)13(15)18/h3-4,6-10H,2,5H2,1H3,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYOGCKOBWIDAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)N1C(=O)C2C3CC(C2C1=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)butanamide
Reactant of Route 2
2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)butanamide
Reactant of Route 3
2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)butanamide
Reactant of Route 4
2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)butanamide
Reactant of Route 5
2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)butanamide
Reactant of Route 6
2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)butanamide

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